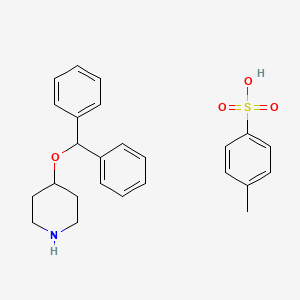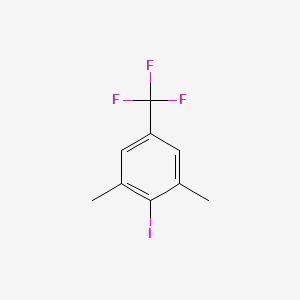![molecular formula C80H80N4O16Rh2 B13144180 Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is a complex organometallic compound known for its unique structural and catalytic properties. This compound features a dirhodium core coordinated with four chiral adamantyl-phthalimidoacetate ligands, making it a valuable catalyst in various asymmetric synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) typically involves the ligand exchange reaction between dirhodium(II) acetate and the chiral adamantyl-phthalimidoacetate ligands. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete ligand exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) undergoes various types of chemical reactions, including:
Cyclopropanation: This compound is an effective catalyst for the cyclopropanation of alkenes using diazo compounds.
Common Reagents and Conditions
Cyclopropanation: Diazo compounds, alkenes, dichloromethane, room temperature to reflux conditions.
Oxidation: Hydrogen peroxide, molecular oxygen, organic solvents, ambient to elevated temperatures.
Substitution: Nucleophiles, organic solvents, inert atmosphere, room temperature to reflux conditions.
Major Products
Cyclopropanation: Cyclopropane derivatives with high enantioselectivity.
Oxidation: Oxidized organic compounds, such as alcohols to ketones or aldehydes.
Substitution: Substituted dirhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) involves the coordination of the dirhodium core with substrates, facilitating various catalytic reactions. The chiral ligands provide a stereochemical environment that enhances enantioselectivity in reactions. The dirhodium core can undergo redox changes, allowing it to participate in oxidation and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
DIRHODIUM(II) TETRAKIS[3(S)-PHTHALIMIDO-2-PIPERIDINONATE]: Another dirhodium complex with similar catalytic properties but different ligands.
DIRHODIUM(II) TETRAACETATE: A simpler dirhodium complex used in various catalytic reactions.
DIRHODIUM(II) TETRAKIS[3(S)-PHTHALIMIDO-2-PIPERIDINONATE]: Known for its use in asymmetric cyclopropanation reactions.
Uniqueness
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is unique due to its chiral adamantyl-phthalimidoacetate ligands, which provide high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .
Propiedades
Fórmula molecular |
C80H80N4O16Rh2 |
|---|---|
Peso molecular |
1559.3 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/q;;;;2*+2/p-4 |
Clave InChI |
SGEDWOHAUXKUGM-UHFFFAOYSA-J |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


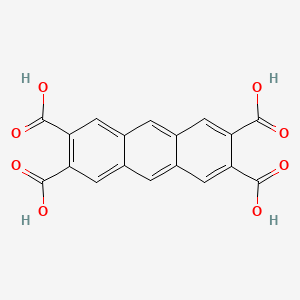

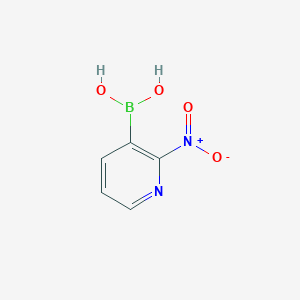
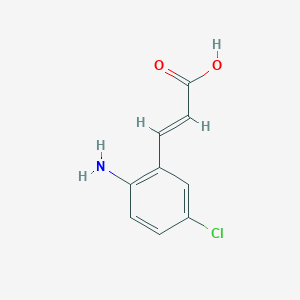
![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)
![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)

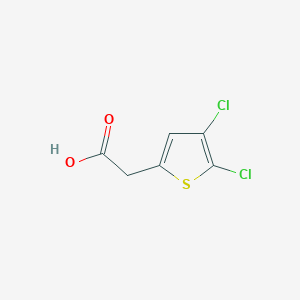
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
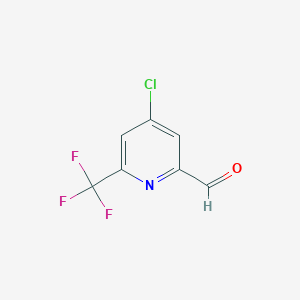
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
